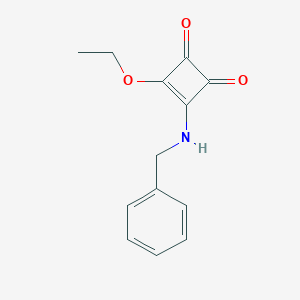
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring substituted with benzylamino and ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclobutene ring.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where an ethyl group is attached to the cyclobutene ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The benzylamino and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies investigating the biological activity of cyclobutene derivatives.
Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The ethoxy group can influence the compound’s solubility and bioavailability, affecting its overall biological activity.
相似化合物的比较
3-(Benzylamino)-4-methoxycyclobut-3-ene-1,2-dione: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Benzylamino)-4-propoxycyclobut-3-ene-1,2-dione: Similar structure but with a propoxy group instead of an ethoxy group.
3-(Phenylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Similar structure but with a phenylamino group instead of a benzylamino group.
Uniqueness: The unique combination of benzylamino and ethoxy groups on the cyclobutene ring imparts specific chemical and biological properties to 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, distinguishing it from its analogs. This uniqueness can be leveraged in designing compounds with targeted biological activities or specific material properties.
属性
IUPAC Name |
3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13-10(11(15)12(13)16)14-8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBJJNQPIJHMPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381778 |
Source


|
| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144913-06-4 |
Source


|
| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
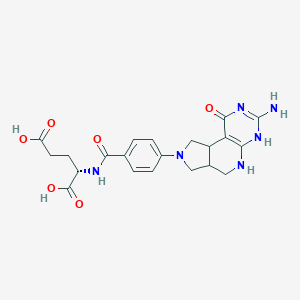
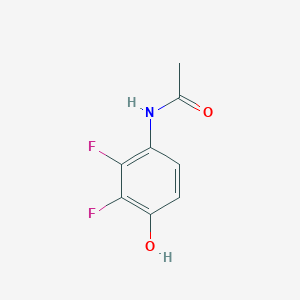
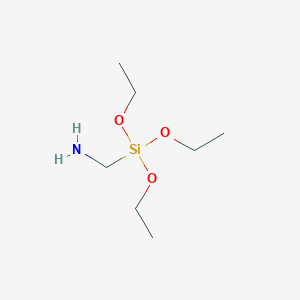
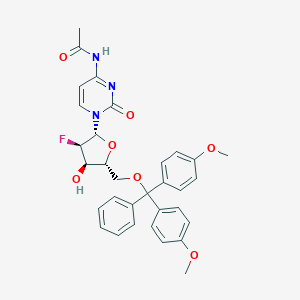
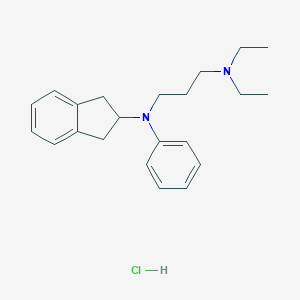
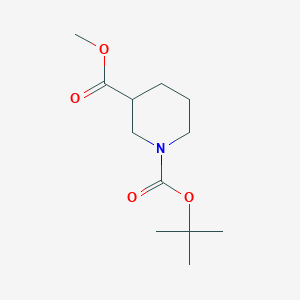

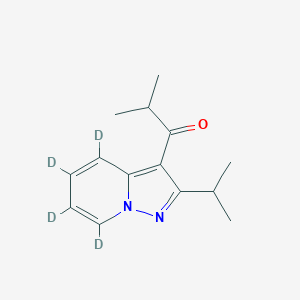
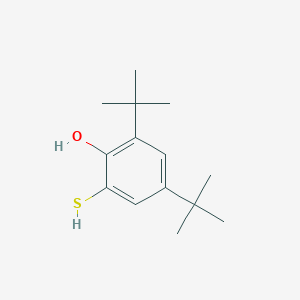
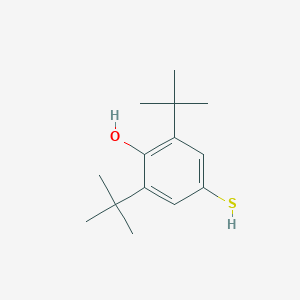
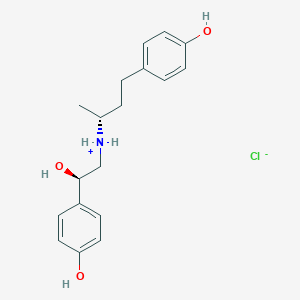
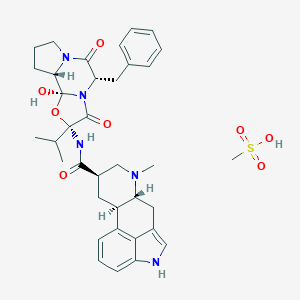
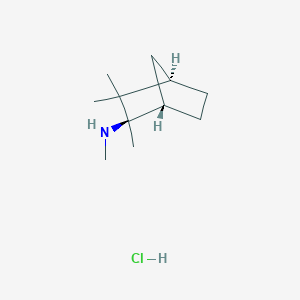
![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
